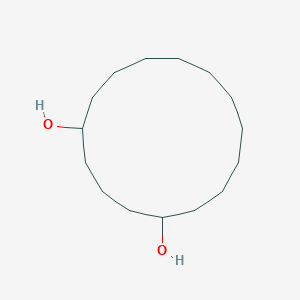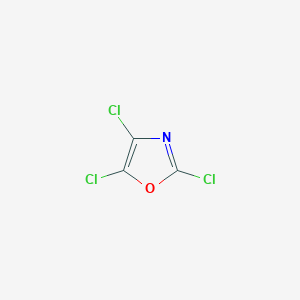
Quinoline, 2-(phenyltelluro)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-(phenyltelluro)- is a unique organotellurium compound that features a quinoline ring system substituted with a phenyltelluro group at the 2-position This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(phenyltelluro)- typically involves the introduction of a phenyltelluro group to a quinoline precursor. One common method is the reaction of 2-chloroquinoline with phenyltellurium trichloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for Quinoline, 2-(phenyltelluro)- are not well-documented, the general principles of large-scale synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Quinoline, 2-(phenyltelluro)- can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyltelluro group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tellurium center can lead to the formation of telluroxides or tellurones, while reduction can yield tellurides.
科学研究应用
Quinoline, 2-(phenyltelluro)- has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound’s potential biological activity is of interest, particularly in the study of tellurium’s effects on biological systems.
Medicine: Research into its potential medicinal properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism by which Quinoline, 2-(phenyltelluro)- exerts its effects is not fully understood, but it is believed to involve interactions with biological molecules through the tellurium center. Tellurium compounds are known to interact with thiol groups in proteins, potentially leading to the disruption of protein function. This interaction can affect various molecular targets and pathways, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, which lacks the phenyltelluro group.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Phenyltellurium Compounds: Other compounds containing the phenyltelluro group but with different organic backbones.
Uniqueness
Quinoline, 2-(phenyltelluro)- is unique due to the presence of both the quinoline ring system and the phenyltelluro group. This combination imparts distinct chemical and biological properties that are not observed in either quinoline or phenyltellurium compounds alone. The tellurium center provides additional reactivity and potential for interaction with biological molecules, making this compound a valuable subject of study in various fields.
属性
CAS 编号 |
87803-46-1 |
|---|---|
分子式 |
C15H11NTe |
分子量 |
332.9 g/mol |
IUPAC 名称 |
2-phenyltellanylquinoline |
InChI |
InChI=1S/C15H11NTe/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H |
InChI 键 |
OAWAWUVRKUPXES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Te]C2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




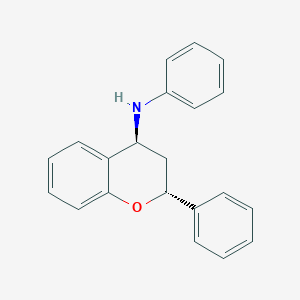
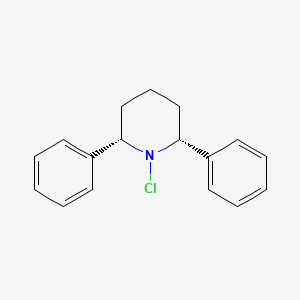
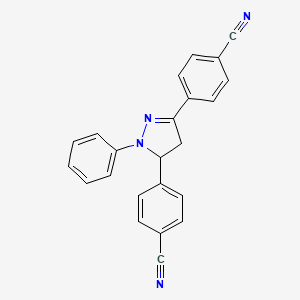
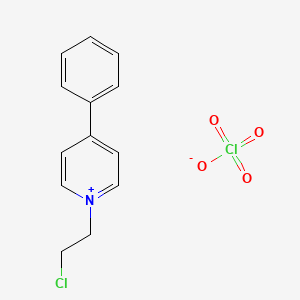

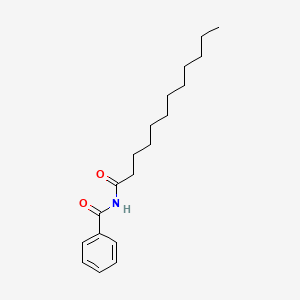
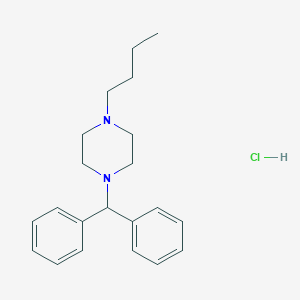
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)
